molecular formula C9H15N3OS B13612963 4-(2-Morpholinoethyl)thiazol-2-amine

4-(2-Morpholinoethyl)thiazol-2-amine

Cat. No.: B13612963
M. Wt: 213.30 g/mol
InChI Key: GCOFJCRTLSAKOD-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholinoethyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the morpholinoethyl group enhances the compound’s solubility and reactivity, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 4-(2-Morpholinoethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-Morpholinoethyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The thiazole ring is susceptible to nucleophilic substitution reactions, especially at the C-2 position.

Scientific Research Applications

4-(2-Morpholinoethyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects. The morpholinoethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

4-(2-Morpholinoethyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

The unique combination of the thiazole ring and the morpholinoethyl group in this compound provides enhanced solubility and reactivity, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3OS/c10-9-11-8(7-14-9)1-2-12-3-5-13-6-4-12/h7H,1-6H2,(H2,10,11)

InChI Key

GCOFJCRTLSAKOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CSC(=N2)N

Origin of Product

United States

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